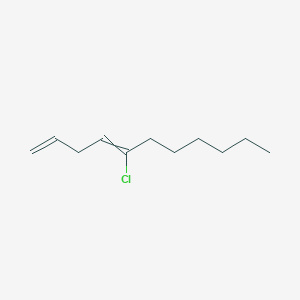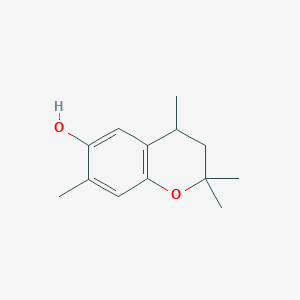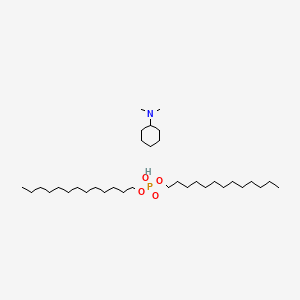
Cyclohexyl(dimethyl)ammonium ditridecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) is a chemical compound that combines the properties of 1-Tridecanol and N,N-dimethylcyclohexanamine. 1-Tridecanol is a fatty alcohol with the formula C13H28O, known for its use in the manufacture of surfactants and plasticizers . N,N-dimethylcyclohexanamine is an organic compound used in various chemical applications.
Méthodes De Préparation
The preparation of 1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) involves the reaction of 1-Tridecanol with phosphoric acid to form the hydrogen phosphate ester. This ester is then reacted with N,N-dimethylcyclohexanamine to form the final compound. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) can undergo various chemical reactions, including:
Oxidation: The alcohol group in 1-Tridecanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen phosphate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the manufacture of surfactants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) involves its interaction with molecular targets in biological systems. The hydrogen phosphate group can interact with enzymes and other proteins, affecting their activity. The N,N-dimethylcyclohexanamine component can interact with receptors and other cellular targets, modulating their function .
Comparaison Avec Des Composés Similaires
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) can be compared with other similar compounds, such as:
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethyl-1-octadecanamine (11): Similar in structure but with a different amine component.
1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (11): Similar in structure but with variations in the hydrogen phosphate group.
The uniqueness of 1-Tridecanol, hydrogen phosphate, compd. with N,N-dimethylcyclohexanamine (1:1) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
65294-15-7 |
|---|---|
Formule moléculaire |
C34H72NO4P |
Poids moléculaire |
589.9 g/mol |
Nom IUPAC |
N,N-dimethylcyclohexanamine;ditridecyl hydrogen phosphate |
InChI |
InChI=1S/C26H55O4P.C8H17N/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-31(27,28)30-26-24-22-20-18-16-14-12-10-8-6-4-2;1-9(2)8-6-4-3-5-7-8/h3-26H2,1-2H3,(H,27,28);8H,3-7H2,1-2H3 |
Clé InChI |
POVOPAWXFOXVAF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCC.CN(C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


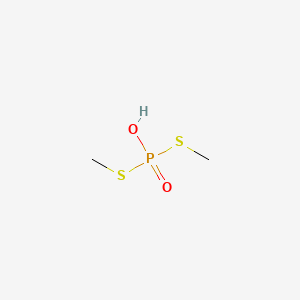
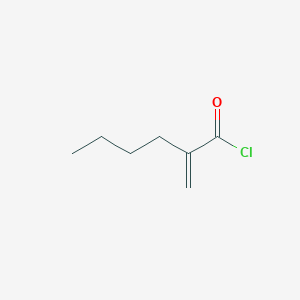
![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
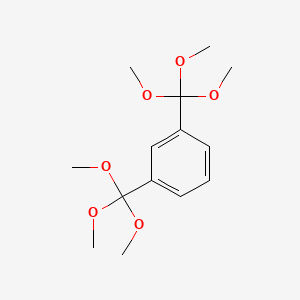

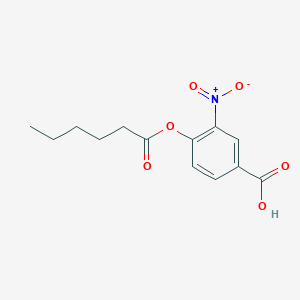
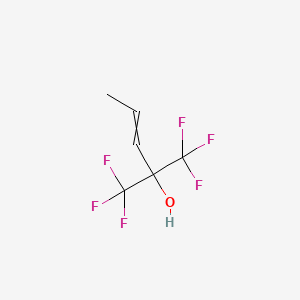
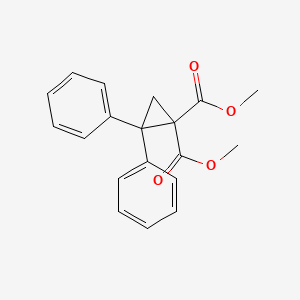
![8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14478598.png)
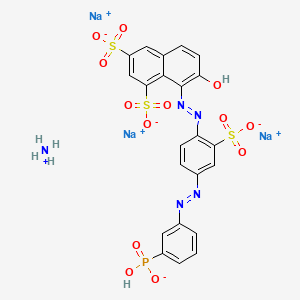
![1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane](/img/structure/B14478610.png)
